molecular formula C24H23N5O2 B11689380 N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

Cat. No.: B11689380
M. Wt: 413.5 g/mol
InChI Key: CXEIQGMUYCZREV-KLJWOBRGSA-N
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Description

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazinecarbonyl intermediate: This involves the reaction of a hydrazine derivative with a carbonyl compound under controlled conditions.

    Coupling with the pyridin-3-ylmethylidene group: This step requires the use of a coupling reagent to attach the pyridin-3-ylmethylidene group to the intermediate.

    Final assembly: The final step involves the reaction of the intermediate with 4-(DIMETHYLAMINO)PHENYL to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE
  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H23N5O2/c1-29(2)21-12-10-18(11-13-21)15-22(27-23(30)20-8-4-3-5-9-20)24(31)28-26-17-19-7-6-14-25-16-19/h3-17H,1-2H3,(H,27,30)(H,28,31)/b22-15-,26-17+

InChI Key

CXEIQGMUYCZREV-KLJWOBRGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CN=CC=C2)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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